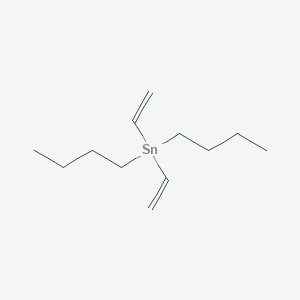
Divinyldi-n-butyltin
Overview
Preparation Methods
Divinyldi-n-butyltin can be synthesized through the reaction of vinylmagnesium bromide with di-n-butyltin dichloride in tetrahydrofuran (THF) as a solvent . The procedure involves the formation of a Grignard reagent, followed by its reaction with di-n-butyltin dichloride. The reaction mixture is then refluxed, cooled, and hydrolyzed to obtain the desired product .
Chemical Reactions Analysis
Divinyldi-n-butyltin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Divinyldi-n-butyltin has been extensively studied for its applications in chemistry, biology, medicine, and industry. It is used as a catalyst in various chemical reactions, including the glycerolysis of triacylglycerides to produce monoacylglycerols and diacylglycerols . Additionally, organotin compounds, including this compound, have shown potential biological activities such as antibacterial, antifungal, antitumor, and antimalarial properties .
Mechanism of Action
The mechanism of action of divinyldi-n-butyltin involves its interaction with molecular targets and pathways within biological systems. Organotin compounds are known to interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved in the action of this compound are still under investigation .
Comparison with Similar Compounds
Divinyldi-n-butyltin can be compared with other organotin compounds such as di-n-butyltin dichloride, tri-n-butyltin hydride, and di-n-butyltin dilaurate . These compounds share similar structural features but differ in their specific applications and properties. For example, di-n-butyltin dichloride is commonly used as a catalyst, while tri-n-butyltin hydride is used as a source of hydride radicals in organic reactions .
Conclusion
This compound is a versatile organotin compound with a wide range of applications in various fields of research. Its unique properties and potential biological activities make it a valuable compound for further study and development.
Properties
IUPAC Name |
dibutyl-bis(ethenyl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C2H3.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H,2H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKSUTHTFIDTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(C=C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B3152208.png)
![{5-[1-(3-Amino-4-chlorophenyl)-2,2-dichlorovinyl]-2-chlorophenyl}amine](/img/structure/B3152215.png)
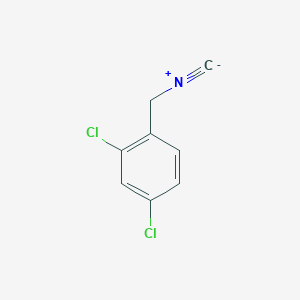

![Methyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B3152233.png)
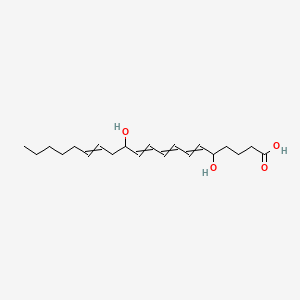

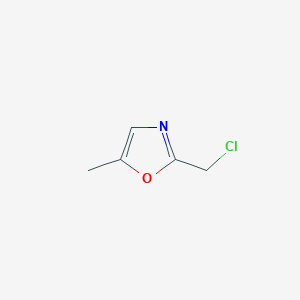
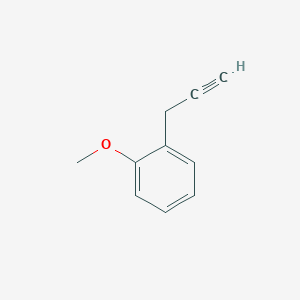

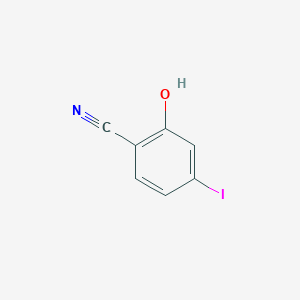

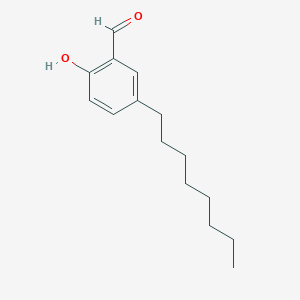
amine](/img/structure/B3152305.png)
